Relevant Papers Several papers have cited the use of PF429242 dihydrochloride, including studies published in Nature, Immunity, Cell Death Differ, Autophagy, and Sci China Life Sci . These papers could provide further insights into the applications and mechanisms of PF429242 dihydrochloride.
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide; dihydrochloride, also known as PF-429242, is a synthetic compound primarily studied for its pharmacological properties. It acts as a reversible and competitive inhibitor of sterol regulatory element-binding protein site 1 protease, which plays a crucial role in cholesterol and fatty acid synthesis. The compound has garnered attention in various scientific research fields due to its potential therapeutic applications in metabolic disorders and related conditions .
The synthesis of PF-429242 (dihydrochloride) involves a multi-step process that typically includes the following stages:
Industrial production methods involve scaling up these laboratory processes while optimizing parameters like temperature, pressure, and solvent choice to maximize yield .
The molecular formula for PF-429242 (dihydrochloride) is , with a molecular weight of approximately 409.6 g/mol. The compound's structure features several functional groups:
The InChI representation for PF-429242 is:
This representation highlights the compound's complex structure and confirms its multiple functional groups .
PF-429242 (dihydrochloride) primarily engages in substitution reactions due to its reactive functional groups. Key aspects include:
PF-429242 functions as a competitive inhibitor of sterol regulatory element-binding protein site 1 protease. Its mechanism involves:
PF-429242 (dihydrochloride) exhibits several notable physical and chemical properties:
The applications of PF-429242 (dihydrochloride) are diverse and include:
4-(Diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide dihydrochloride (PF-429242) is a synthetic small molecule inhibitor that targets the catalytic site of Subtilisin Kexin Isozyme-1/Site-1 Protease (SKI-1/S1P), encoded by the MBTPS1 gene. This enzyme belongs to the proprotein convertase family of serine proteases and features a conserved catalytic triad (Asp-His-Ser) within its substrate-binding pocket [1] [4]. PF-429242 acts as a reversible competitive inhibitor with an IC₅₀ value of 0.175 μM against S1P, achieved through stereospecific interactions dictated by its (R)-pyrrolidinyl configuration. The benzamide core engages the S1 subsite via hydrogen bonding, while the diethylaminomethyl group occupies the hydrophobic S1' pocket typically recognizing non-basic residues in substrates like SREBPs [9].
The methoxyphenethyl moiety extends into the S2' subsite, displacing water molecules crucial for hydrolytic activity. Molecular docking studies reveal that this binding induces conformational rigidity in the catalytic domain, preventing the transition state stabilization required for proteolysis. PF-429242 demonstrates >100-fold selectivity for SKI-1/S1P over related serine proteases (e.g., furin, trypsin), attributed to its unique affinity for the SKI-1/S1P-specific hydrophobic substrate channel [9].
Table 1: Inhibitory Profile of PF-429242
Target Protease | IC₅₀ (μM) | Selectivity Index |
---|---|---|
SKI-1/S1P | 0.175 | 1 (Reference) |
Furin | >20 | >114 |
Trypsin | >50 | >286 |
Kexin | >30 | >171 |
SKI-1/S1P initiates the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master transcription factors regulating cholesterol and fatty acid biosynthesis. SREBPs are synthesized as inactive endoplasmic reticulum (ER)-bound precursors requiring sequential cleavage by SKI-1/S1P (Site-1) and Site-2 Protease (S2P). PF-429242 disrupts the initial cleavage event by binding SKI-1/S1P’s catalytic site, preventing the processing of SREBP precursors into their transcriptionally active forms [7].
In cellular models (e.g., CHO cells), PF-429242 (IC₅₀ = 0.53 μM) reduces SREBP-1 and SREBP-2 processing by >80%, quantified through immunoblotting of nuclear extracts. This inhibition depletes nuclear SREBP pools, suppressing transcription of LDL receptor, HMG-CoA reductase, and fatty acid synthase genes. Consequently, PF-429242 treatment reduces de novo cholesterol synthesis by 60–70% within 6 hours and cellular lipid droplet formation by 45% at 24 hours [9].
The compound’s efficacy is dependent on sustained exposure:
Table 2: Impact on SREBP-2 Processing Cascade
Time Post-Treatment | SREBP-2 Cleavage (%) | LDLR mRNA Levels | Cholesterol Synthesis Rate |
---|---|---|---|
0 hours | 100% (Baseline) | 100% | 100% |
2 hours | 22% ± 4% | 85% ± 6% | 90% ± 5% |
6 hours | 8% ± 2% | 40% ± 8% | 45% ± 7% |
24 hours | 5% ± 1% | 25% ± 4% | 30% ± 6% |
Beyond SREBP regulation, SKI-1/S1P processes additional substrates involved in ER stress responses and viral glycoprotein maturation. PF-429242 disrupts these pathways by trapping SKI-1/S1P in an inactive state within the Golgi apparatus. The inhibitor induces ER stress by impairing the cleavage of Activating Transcription Factor 6 (ATF6), another ER-membrane-bound transcription factor processed by SKI-1/S1P. Unprocessed ATF6 fails to activate genes encoding ER chaperones (e.g., BiP, GRP94), sensitizing cells to protein misfolding stressors [4] [7].
Concurrently, PF-429242 dysregulates lysosomal function by reducing the proteolytic maturation of proteases like cathepsins, which require SKI-1/S1P for activation. This contributes to impaired autophagic flux and accumulation of undegraded lipids, as observed in MBTPS1-mutant cell lines linked to spondyloepimetaphyseal dysplasia [1] [6].
Unexpectedly, recent oncology studies reveal a non-canonical role for SKI-1/S1P in STAT1-mediated immunity. PF-429242 treatment or MBTPS1 knockout in tumor cells enhances STAT1 stability by disrupting MBTPS1-USP13 competition. This increases production of T-cell chemoattractants (CXCL9/10/11), promoting CXCR3⁺CD8⁺ T-cell infiltration into tumors and synergizing with anti-PD-1 immunotherapy—effects independent of SREBP cleavage [6].
Table 3: Therapeutic Implications of SKI-1/S1P Inhibition
Pathway Affected | Biological Consequence | Therapeutic Context |
---|---|---|
SREBP cleavage | ↓ Cholesterol/Fatty acid synthesis | Hyperlipidemia, Metabolic syndrome |
ATF6 processing | ↑ ER stress susceptibility | Neurodegenerative disorders |
Viral glycoprotein cleavage | ↓ Arenavirus/Flavivirus replication | Antiviral therapy (e.g., LCMV, Dengue) |
STAT1 deubiquitination | ↑ Chemokine-driven T-cell infiltration | Cancer immunotherapy |
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